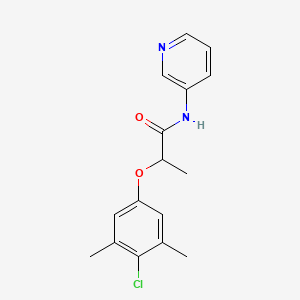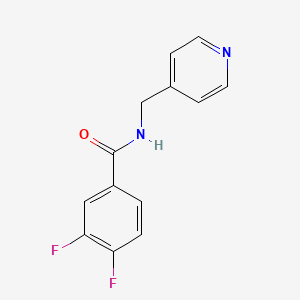![molecular formula C21H17ClN2O2 B4856112 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone](/img/structure/B4856112.png)
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone
Vue d'ensemble
Description
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone is a synthetic compound used in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to inhibit certain enzymes and receptors, which may have implications in treating various diseases. In
Applications De Recherche Scientifique
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various disease models. It has been shown to inhibit the activity of certain enzymes and receptors, such as phosphodiesterase-4 (PDE4) and histamine H1 receptor, which are implicated in inflammatory and allergic diseases. Additionally, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Mécanisme D'action
The mechanism of action of 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone involves its ability to inhibit the activity of certain enzymes and receptors. For example, it has been shown to selectively inhibit PDE4, which is involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound may have potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, it has been shown to inhibit the activity of histamine H1 receptor, which is implicated in allergic reactions. By inhibiting histamine H1 receptor, this compound may have potential therapeutic applications in treating allergic diseases such as allergic rhinitis and urticaria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone have been studied in various disease models. For example, in an asthma model, this compound was shown to reduce airway inflammation and hyperresponsiveness. In a COPD model, this compound was shown to reduce lung inflammation and improve lung function. Additionally, in a cancer model, this compound was shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone in lab experiments include its high purity and high yield synthesis method, as well as its potential therapeutic properties in various disease models. However, one limitation of using this compound in lab experiments is that it may have off-target effects due to its ability to inhibit multiple enzymes and receptors.
Orientations Futures
There are several potential future directions for the study of 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in various disease models, such as inflammatory and allergic diseases. Another direction is to study its potential as an anticancer agent in various cancer models. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in various disease models.
Propriétés
IUPAC Name |
3-[3-(4-chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-10-11-20(16-7-2-1-6-15(16)18)26-13-5-12-24-14-23-19-9-4-3-8-17(19)21(24)25/h1-4,6-11,14H,5,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPQXXUIQLVYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B4856032.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)
![3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4856051.png)
![[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4856057.png)


![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4856079.png)
![5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4856083.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B4856094.png)

![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4856102.png)
![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B4856113.png)
